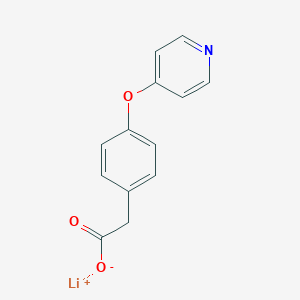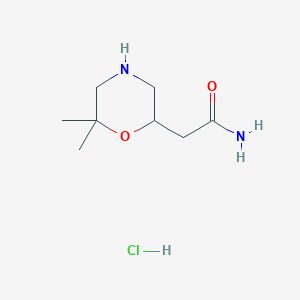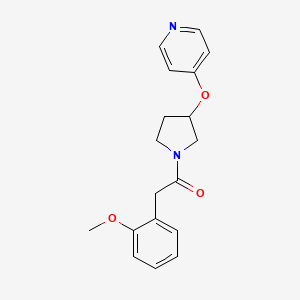
2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This pyrimidinone derivative is a potent inhibitor of a specific enzyme, making it an essential tool for biochemical and physiological research.
Wirkmechanismus
The mechanism of action of 2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one involves the inhibition of DHODH by binding to its active site. This binding prevents the enzyme from catalyzing the conversion of dihydroorotate to orotate, thereby blocking the de novo pyrimidine biosynthesis pathway. This inhibition results in the depletion of intracellular pyrimidine pools, leading to the suppression of cell proliferation and growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one are primarily related to its inhibition of DHODH. This inhibition has been shown to have antiproliferative effects on cancer cells, suppressive effects on the immune system, and antiviral effects against various viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one in lab experiments include its high potency and specificity for DHODH inhibition, making it an ideal tool for studying the de novo pyrimidine biosynthesis pathway. However, the limitations of using this compound include its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one in scientific research. These include:
1. Development of new DHODH inhibitors based on the structure of 2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one to improve their potency and selectivity for DHODH inhibition.
2. Investigation of the potential use of 2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and viral infections.
3. Exploration of the off-target effects of 2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one to better understand its potential toxicity and improve its safety profile.
4. Investigation of the role of DHODH in various physiological processes and the potential use of DHODH inhibitors, including 2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one, in the treatment of related diseases.
Conclusion:
2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a potent inhibitor of DHODH that has gained significant attention in the scientific community due to its potential applications in various fields. Its high potency and specificity for DHODH inhibition make it an ideal tool for studying the de novo pyrimidine biosynthesis pathway and developing new therapies for various diseases. However, its potential toxicity and off-target effects must be carefully considered in future research.
Synthesemethoden
The synthesis of 2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one involves the reaction of 2-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one with 4-chlorobenzyl mercaptan in the presence of a base, such as potassium carbonate. The reaction mixture is then heated under reflux conditions to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one has been extensively used in scientific research as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an essential target for the development of new therapies for various diseases, including cancer, autoimmune disorders, and viral infections.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2OS/c13-8-3-1-7(2-4-8)6-20-11-17-9(12(14,15)16)5-10(19)18-11/h1-5H,6H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELNOWIJRWYWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2448326.png)


![(3-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2448332.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrrolidine-1-sulfonamide](/img/structure/B2448334.png)

![(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2448339.png)
![N-(3-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2448341.png)





